molecular formula C11H18N2O B11812094 1-(6-(Ethyl(methyl)amino)-2-methylpyridin-3-yl)ethanol

1-(6-(Ethyl(methyl)amino)-2-methylpyridin-3-yl)ethanol

Cat. No.: B11812094
M. Wt: 194.27 g/mol
InChI Key: AYHOVEWNQGNWPE-UHFFFAOYSA-N
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Description

1-(6-(Ethyl(methyl)amino)-2-methylpyridin-3-yl)ethanol is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an ethanol group attached to a pyridine ring, which is further substituted with an ethyl(methyl)amino group. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(Ethyl(methyl)amino)-2-methylpyridin-3-yl)ethanol typically involves the reaction of 2-methyl-3-pyridinol with ethyl(methyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like sodium hydroxide or potassium carbonate to facilitate the reaction. The mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring high purity and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

1-(6-(Ethyl(methyl)amino)-2-methylpyridin-3-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(6-(Ethyl(methyl)amino)-2-methylpyridin-3-yl)acetaldehyde or 1-(6-(Ethyl(methyl)amino)-2-methylpyridin-3-yl)acetic acid.

    Reduction: Formation of 1-(6-(Ethyl(methyl)amino)-2-methylpiperidin-3-yl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(6-(Ethyl(methyl)amino)-2-methylpyridin-3-yl)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(6-(Ethyl(methyl)amino)-2-methylpyridin-3-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanol group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylamino)ethanol: Similar structure but lacks the pyridine ring.

    1-(6-(Dimethylamino)-2-methylpyridin-3-yl)ethanol: Similar structure but with a dimethylamino group instead of ethyl(methyl)amino.

    1-(6-(Ethyl(methyl)amino)-2-methylpyridin-3-yl)methanol: Similar structure but with a methanol group instead of ethanol.

Uniqueness

1-(6-(Ethyl(methyl)amino)-2-methylpyridin-3-yl)ethanol is unique due to the combination of its ethanol group and the ethyl(methyl)amino substitution on the pyridine ring. This unique structure imparts specific chemical and biological properties that are distinct from other similar compounds.

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

1-[6-[ethyl(methyl)amino]-2-methylpyridin-3-yl]ethanol

InChI

InChI=1S/C11H18N2O/c1-5-13(4)11-7-6-10(9(3)14)8(2)12-11/h6-7,9,14H,5H2,1-4H3

InChI Key

AYHOVEWNQGNWPE-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1=NC(=C(C=C1)C(C)O)C

Origin of Product

United States

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